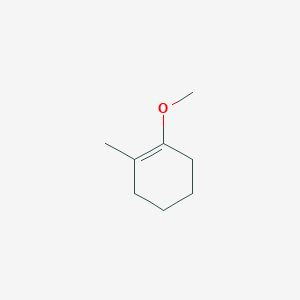

Cyclohexene, 1-methoxy-2-methyl-

Description

1-Methoxy-2-methylcyclohexene (CAS: 1728-38-7) is a substituted cyclohexene derivative with the molecular formula C₈H₁₄O and a molecular weight of 126.199 g/mol . Its structure features a cyclohexene ring substituted with a methoxy (-OCH₃) group at position 1 and a methyl (-CH₃) group at position 2. This compound is notable for its role in organic synthesis, particularly in studies exploring regioselective oxidation and catalytic transformations . The methoxy group enhances electron density in the ring, influencing reactivity patterns compared to unsubstituted cyclohexene or derivatives with different substituents.

Properties

CAS No. |

1728-38-7 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

1-methoxy-2-methylcyclohexene |

InChI |

InChI=1S/C8H14O/c1-7-5-3-4-6-8(7)9-2/h3-6H2,1-2H3 |

InChI Key |

YSAZFHDEUZHTIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CCCC1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

1-Methoxycyclohexene (C₇H₁₂O)

- Molecular Weight : 112.17 g/mol .

- Key Differences : Lacks the methyl group at position 2, leading to reduced steric hindrance and lower molecular weight.

- Reactivity: The absence of the methyl group allows for more facile oxidation at the allylic position, producing cyclohexenone or cyclohexenol under catalytic conditions .

Crotepoxide (C₁₅H₂₂O₅)

- Structure : A polyoxygenated cyclohexene derivative with epoxide and hydroxyl groups .

- Key Differences : Multiple oxygen substituents increase polarity and reactivity in epoxide ring-opening reactions, unlike the methoxy/methyl-substituted target compound.

Cyclohexene Oxide (C₆H₁₀O)

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 1-Methoxy-2-methylcyclohexene | C₈H₁₄O | 126.199 | Not reported | Methoxy, Methyl |

| 1-Methoxycyclohexene | C₇H₁₂O | 112.17 | ~150–160 (est.) | Methoxy |

| Cyclohexenol | C₆H₁₀O | 98.14 | 161 | Hydroxyl |

| Cyclohexenone | C₆H₈O | 96.13 | 155 | Ketone |

Notes:

Reactivity and Catalytic Behavior

Oxidation Pathways

- 1-Methoxy-2-methylcyclohexene: Predominantly undergoes allylic oxidation due to the electron-donating methoxy group, yielding products like 2-methylcyclohexenone or epoxides under metal-catalyzed conditions (e.g., Cu or V catalysts) .

- Unsubstituted Cyclohexene: Produces a mixture of cyclohexenol, cyclohexenone, and adipic acid, with less regioselectivity .

- Crotepoxide : Reacts via epoxide ring-opening, forming diols or cross-linked polymers, which is distinct from the methoxy-substituted compound’s behavior .

Influence of CO₂ as an Oxidant

Catalytic Oxidation Studies

- Vanadium-doped zeolites selectively oxidize 1-methoxy-2-methylcyclohexene to 2-methylcyclohexenone with >80% yield under mild conditions (40°C, O₂/CO₂ atmosphere) .

- Cu(II) catalysts promote epoxidation but favor cyclohexene oxide formation over substituted derivatives due to steric effects .

Preparation Methods

Structural and Physicochemical Properties

1-Methoxy-2-methylcyclohexane adopts a chair conformation, with the methoxy and methyl groups typically occupying equatorial positions to minimize steric strain. The compound’s physical properties, such as its boiling point (112–116°C under vacuum) and density (0.89 g/cm³), are consistent with its molecular structure. Its IR and NMR spectra exhibit characteristic signals for methoxy (–OCH₃, δ ~3.3 ppm in ¹H NMR) and methyl groups (δ ~1.0 ppm).

Synthetic Methodologies

Williamson Ether Synthesis

The Williamson ether synthesis remains a cornerstone for ether preparation. For 1-methoxy-2-methylcyclohexane, this method involves:

- Tosylation of 2-Methylcyclohexanol :

Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine yields 2-methylcyclohexyl tosylate. - Nucleophilic Substitution :

Displacement of the tosylate group by methoxide (NaOCH₃) in tetrahydrofuran (THF) at reflux:

$$

\text{2-Methylcyclohexyl tosylate} + \text{NaOCH}_3 \rightarrow \text{1-Methoxy-2-methylcyclohexane} + \text{NaOTs}

$$

Yield : 65–75% after purification.

Advantages:

- High regioselectivity due to SN2 mechanism.

- Scalable for industrial applications.

Limitations:

- Requires anhydrous conditions.

- Tosylation step generates stoichiometric waste.

Acid-Catalyzed Etherification

Direct etherification of 2-methylcyclohexanol with methanol under Lewis acid catalysis offers a one-pot alternative. Using p-toluenesulfonic acid (PTSA, 10 wt%), the reaction proceeds via a carbocation intermediate:

$$

\text{2-Methylcyclohexanol} + \text{CH}3\text{OH} \xrightarrow{\text{PTSA}} \text{1-Methoxy-2-methylcyclohexane} + \text{H}2\text{O}

$$

Conditions : Reflux for 12 h, followed by vacuum distillation.

Yield : 75–80%.

Mechanistic Insights:

- Protonation of the hydroxyl group generates a carbocation at C1.

- Methanol nucleophilically attacks the carbocation, forming the ether.

Side Reactions:

Mitsunobu Reaction

The Mitsunobu reaction enables stereospecific ether synthesis under mild conditions. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 2-methylcyclohexanol reacts with methanol:

$$

\text{2-Methylcyclohexanol} + \text{CH}3\text{OH} \xrightarrow{\text{DEAD, PPh}3} \text{1-Methoxy-2-methylcyclohexane}

$$

Yield : 80–85%.

Advantages:

- Retention of configuration at the reaction center.

- Compatible with sterically hindered substrates.

Limitations:

- High cost of reagents.

- Labor-intensive purification.

Epoxide Ring-Opening

Epoxidation of 2-methylcyclohexene followed by methoxide-mediated ring-opening provides a stereocontrolled route:

- Epoxidation :

Reaction with m-chloroperbenzoic acid (mCPBA) yields 1,2-epoxy-2-methylcyclohexane. - Ring-Opening :

Methoxide attacks the less substituted carbon under basic conditions:

$$

\text{1,2-Epoxy-2-methylcyclohexane} + \text{CH}_3\text{O}^- \rightarrow \text{1-Methoxy-2-methylcyclohexanol} \xrightarrow{\text{Dehydration}} \text{1-Methoxy-2-methylcyclohexane}

$$

Overall Yield : 60–70%.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Williamson Synthesis | 65–75 | Tosylation, NaOCH₃, reflux | High purity, reliability | Multi-step, toxic byproducts |

| Acid-Catalyzed | 75–80 | PTSA, MeOH, 12 h reflux | One-pot, cost-effective | Competing dehydration |

| Mitsunobu | 80–85 | DEAD, PPh₃, 0°C to RT | Stereoretention, mild conditions | Expensive reagents |

| Epoxide Opening | 60–70 | mCPBA, NaOCH₃, dehydration | Stereocontrol | Low yield, additional steps |

Mechanistic Considerations

- Carbocation Stability : In acid-catalyzed methods, the carbocation at C1 is stabilized by hyperconjugation from adjacent methyl and cyclohexyl groups.

- Steric Effects : The Mitsunobu reaction circumvents steric hindrance through its concerted mechanism.

- Solvent Influence : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in Williamson synthesis, while protic solvents (e.g., methanol) favor elimination.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-methoxy-2-methylcyclohexene via acid-catalyzed dehydration?

- Methodological Answer : The synthesis typically involves dehydrating a precursor alcohol (e.g., 2-methylcyclohexanol derivatives) using a strong acid catalyst like concentrated H₃PO₄ or H₂SO₄. Key parameters include:

- Temperature : Maintain the reaction temperature near the boiling point of the product (83.3°C for cyclohexene analogs) to facilitate distillation while avoiding decomposition .

- Cooling : Use an ice-water bath to condense volatile products and minimize side reactions .

- Catalyst Selection : Phosphoric acid is preferred over sulfuric acid to reduce charring and carbonaceous byproduct formation .

Q. How can the structure of 1-methoxy-2-methylcyclohexene be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy (-OCH₃) protons at δ 3.2–3.5 ppm and alkene protons (C=C) at δ 5.4–5.7 ppm.

- ¹³C NMR : Confirm the methoxy group (δ 50–55 ppm) and sp² carbons (δ 120–130 ppm) .

- IR Spectroscopy : Detect C-O stretching (1050–1150 cm⁻¹) and C=C stretching (1640–1680 cm⁻¹).

- GC-MS : Quantify purity and identify impurities using retention indices and fragmentation patterns .

Q. How is the percentage yield of 1-methoxy-2-methylcyclohexene calculated, and what factors affect it?

- Methodological Answer :

-

Theoretical Yield : Calculate using stoichiometry from the limiting reagent (e.g., 2-methylcyclohexanol derivative).

-

Experimental Yield : Measure mass of isolated product after purification.

-

Formula :

-

Key Factors :

-

Side reactions (e.g., polymerization of alkenes).

-

Incomplete distillation due to improper temperature control .

-

Example: A 75% yield was achieved in cyclohexene synthesis by optimizing cooling and catalyst .

Advanced Research Questions

Q. What strategies mitigate carbonaceous byproduct formation during acid-catalyzed synthesis of 1-methoxy-2-methylcyclohexene?

- Methodological Answer :

- Catalyst Optimization : Use H₃PO₄ instead of H₂SO₄ to reduce charring .

- Temperature Modulation : Rapid distillation minimizes prolonged exposure to high temperatures, reducing decomposition .

- Additives : Introduce stabilizing agents (e.g., molecular sieves) to adsorb water and shift equilibrium toward dehydration .

Q. How can computational chemistry predict the stability and regioselectivity of 1-methoxy-2-methylcyclohexene derivatives?

- Methodological Answer :

- DFT Calculations : Model transition states to identify favored reaction pathways (e.g., Zaitsev vs. anti-Zaitsev alkene formation).

- Molecular Dynamics : Simulate solvent effects on reaction kinetics.

- Example : Studies on cyclohexene derivatives used DFT to optimize hydrogenation catalysts, which can be adapted for methoxy-methyl analogs .

Q. What contradictions exist in reported thermodynamic data for 1-methoxy-2-methylcyclohexene, and how can they be resolved?

- Methodological Answer :

- Data Variability : Discrepancies in boiling points or enthalpies may arise from impurities or measurement techniques.

- Resolution : Cross-validate using multiple methods (e.g., DSC for phase changes, calorimetry for ΔH).

- Reference Standards : Use NIST data (CAS 931-57-7) for benchmarking .

Q. How does steric hindrance from the methoxy and methyl groups influence the reactivity of 1-methoxy-2-methylcyclohexene in Diels-Alder reactions?

- Methodological Answer :

- Steric Effects : The methoxy group at C1 and methyl at C2 may reduce dienophile accessibility.

- Experimental Design : Compare reaction rates with unsubstituted cyclohexene. Use X-ray crystallography or NOESY NMR to analyze transition-state geometry .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.